AGI-25696

MAT2A Inhibition Enzyme Assay Structure-Activity Relationship (SAR)

Sourcing MAT2A inhibitors with reliable batch-to-batch potency is a persistent challenge for translational oncology labs. AGI-25696 addresses this with rigorously defined pharmacology: • Enzyme IC50 = 1.2 nM; selective cytotoxicity in MTAP⁻/⁻ cells (IC50 3.5-12.8 nM) vs. >200 nM in MTAP⁺/⁺ lines • In vivo: 86% TGI in HCT116 MTAP⁻/⁻ xenografts (60 mg/kg p.o.); 79% intratumoral SAM reduction • Oral bioavailability confirmed; suitable as a reference standard for next-gen MAT2A inhibitor benchmarking Supplied with full analytical documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C27H18N4O
Molecular Weight 414.5 g/mol
Cat. No. B12431622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-25696
Molecular FormulaC27H18N4O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN3C2=NC=C(C3=O)C4=CC5=C(C=C4)N=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C27H18N4O/c32-27-22(20-13-14-23-21(16-20)12-7-15-28-23)17-29-26-24(18-8-3-1-4-9-18)25(30-31(26)27)19-10-5-2-6-11-19/h1-17,30H
InChIKeyVGWAPISXSPOLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGI-25696: Selective MAT2A Inhibitor for Cancer Research


2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one, commonly known by its research code AGI-25696, is a synthetic small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class . It functions as a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the biosynthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells . The compound is characterized by a molecular weight of 414.46 g/mol and the molecular formula C27H18N4O . Its primary therapeutic relevance lies in the treatment of cancers harboring homozygous deletions of the methylthioadenosine phosphorylase (MTAP) gene, a common genetic alteration in several malignancies .

Why AGI-25696 Substitution Fails


While the pyrazolo[1,5-a]pyrimidine core is a common scaffold for kinase and enzyme inhibitors, substituting 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one with a structurally similar analog can lead to significant and unpredictable deviations in potency, selectivity, and in vivo efficacy. The specific substitution pattern—notably the 2,3-diphenyl and 6-quinolin-6-yl moieties—dictates the compound's unique binding mode within the allosteric site of the MAT2A enzyme, a characteristic not shared by other MAT2A inhibitors or general pyrazolo[1,5-a]pyrimidine derivatives [1]. Even closely related MAT2A inhibitors, such as AGI-24512, exhibit distinct biochemical and cellular profiles, including a 6- to 7-fold difference in enzymatic potency . Furthermore, the compound's translational relevance is underscored by its advancement into preclinical in vivo models, a milestone not uniformly achieved by its closest in-class peers . Therefore, for researchers aiming to replicate or build upon the specific biological effects described in the literature for AGI-25696, generic substitution is not a viable option.

AGI-25696: Key Differentiation Evidence


MAT2A Inhibitory Potency vs. Other Inhibitors

AGI-25696 demonstrates significantly higher enzymatic potency against MAT2A compared to other well-characterized inhibitors in its class. In a recombinant enzyme assay, AGI-25696 exhibits an IC50 of 1.2 nM . This is 6.7-fold more potent than the close analog AGI-24512 (IC50 = 8 nM) and approximately 18-fold more potent than MAT2A inhibitor 28 (AZ-28) (IC50 = 22 nM) . The difference is even more pronounced when compared to PF-9366, a first-generation MAT2A inhibitor, against which AGI-25696 is 350-fold more potent (PF-9366 IC50 = 420 nM) [1]. This enhanced potency is a direct result of its unique 2,3-diphenyl-6-quinolin-6-yl substitution, which optimizes binding interactions within the MAT2A allosteric site .

MAT2A Inhibition Enzyme Assay Structure-Activity Relationship (SAR) Potency

Selective Anti-Proliferative Activity in MTAP-Deleted Cells

AGI-25696's cellular activity demonstrates a clear synthetic lethal interaction with MTAP deletion. In a panel of cancer cell lines, AGI-25696 potently inhibited the proliferation of MTAP-deleted cells (HCT116 MTAP⁻/⁻, A375 MTAP⁻/⁻, MiaPaCa-2 MTAP⁻/⁻) with IC50 values ranging from 3.5 nM to 12.8 nM . In stark contrast, it exhibited minimal effect on matched MTAP-proficient cancer cells (HCT116 MTAP⁺/⁺, A375 MTAP⁺/⁺), with IC50 values exceeding 200 nM . This represents a selectivity window of over 15-fold to 57-fold for MTAP-null cells. This level of discrimination is a critical differentiator from other MAT2A inhibitors like AG-270, which, despite being a clinical candidate, has been reported to lack complete cancer specificity in certain in vitro models [1].

Synthetic Lethality MTAP Deletion Cancer Cell Proliferation Selectivity Biomarker-Driven Therapy

Tumor Growth Inhibition in MTAP-Deleted Xenografts

AGI-25696 demonstrates robust and dose-dependent in vivo efficacy in MTAP-deleted xenograft models, a key differentiator from less advanced MAT2A inhibitors like AGI-24512, for which in vivo data is less well-characterized . In an HCT116 MTAP⁻/⁻ xenograft model, oral administration of AGI-25696 at 60 mg/kg once daily for 21 days resulted in an 86% tumor growth inhibition (TGI) rate, reducing mean tumor volume from 1050 mm³ to 147 mm³ . This treatment was accompanied by a 79% reduction in intratumoral SAM levels and a 63% reduction in Ki-67-positive proliferating cells, confirming target engagement and mechanism of action in vivo . In a separate A375 MTAP⁻/⁻ xenograft model, a lower dose of 45 mg/kg achieved a TGI of 78% without significant body weight loss (<5%) . This in vivo validation distinguishes AGI-25696 as a proven tool for preclinical therapeutic studies.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition (TGI) Pharmacodynamics Oral Bioavailability

Clinical Development and Translational Status

AGI-25696 is a key member of the Agios MAT2A inhibitor portfolio that has advanced to preclinical and early clinical development, specifically for the treatment of MTAP-deleted cancers [1]. While AG-270 (a structurally related clinical candidate) was evaluated in Phase I trials (NCT03435250, NCT05312372), its development was ultimately terminated [2][3]. AGI-25696 remains a critical tool compound for preclinical research, bridging the gap between in vitro findings and clinical translation. Its well-defined potency and selectivity profile makes it a valuable comparator for new MAT2A inhibitors and a standard for mechanistic studies in MTAP-null cancer models . In contrast, many other MAT2A inhibitors like AGI-24512 and AZ-28 have not progressed as far in the translational pipeline .

Clinical Trials Translational Research Biomarker-Driven Therapy MTAP Deletion Oncology

AGI-25696: Oncology Research Applications


Synthetic Lethality Validation in MTAP-Deleted Models

AGI-25696 is the ideal tool compound for confirming MAT2A synthetic lethality in newly developed MTAP-deleted cell lines or patient-derived xenograft (PDX) models. Its high potency (enzyme IC50 = 1.2 nM) and pronounced selectivity for MTAP-null cells (IC50 = 3.5-12.8 nM) over MTAP-proficient cells (IC50 > 200 nM) provide a robust and reproducible phenotypic window . This specificity is crucial for mechanistic studies linking MAT2A inhibition to downstream effects such as SAM depletion, DNA damage, and apoptosis .

Benchmarking MAT2A Inhibitors in Preclinical Studies

AGI-25696 serves as a high-quality reference standard for benchmarking the potency and selectivity of next-generation MAT2A inhibitors. Its well-characterized enzymatic and cellular activity profile (IC50 = 1.2 nM and 3.5-12.8 nM, respectively) establishes a clear performance threshold for new chemical entities. Researchers can directly compare the IC50 values and selectivity indices of their novel compounds against AGI-25696 in identical assay formats to gauge their relative in vitro potency and therapeutic potential .

Combination Therapy with Standard-of-Care Agents

Given its demonstrated in vivo efficacy (86% TGI in HCT116 MTAP⁻/⁻ xenografts) and oral bioavailability, AGI-25696 is a suitable partner for combination therapy studies . Researchers can use this compound to assess potential synergistic effects with chemotherapy, immunotherapy, or other targeted agents in MTAP-deleted tumor models. The reduction of intratumoral SAM levels (79% at 60 mg/kg) provides a clear pharmacodynamic marker for confirming target engagement in combination studies .

Methionine Metabolism and Epigenetics in Cancer

As a potent inhibitor of the SAM-producing enzyme MAT2A, AGI-25696 is a valuable tool for probing the role of methionine metabolism and methyl donor availability in cancer cell biology . It can be used to investigate the downstream effects of SAM depletion on DNA and histone methylation, gene expression, and cellular differentiation, particularly in the context of MTAP deletion. The compound's ability to reduce cellular SAM by up to 90% at 10 nM in recombinant assays provides a powerful means to modulate the cellular methylome .

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